An In-depth Technical Guide to (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid: A Key Building Block in Modern Drug Discovery
Introduction: The Emergence of Pyridinylboronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of boron-containing moieties has led to the development of several breakthrough therapies. Boronic acids, in particular, have garnered significant attention due to their unique chemical properties and versatile reactivity.[1][2] Among these, pyridinylboronic acids represent a critical class of building blocks, enabling access to a diverse range of complex molecular architectures with significant therapeutic potential. This guide provides a comprehensive technical overview of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid, a key intermediate for researchers and scientists in the field of drug development.
(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid, with the Chemical Abstracts Service (CAS) number 913835-99-1 , is a substituted pyridinylboronic acid that has found utility in the synthesis of targeted therapies, particularly in the realm of kinase inhibition.[3][4] Its unique structural features, combining a pyridine core with a sterically hindered tert-butylcarbamoyl group, offer medicinal chemists a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.
Molecular Structure and Physicochemical Properties
The chemical structure of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is presented below. The presence of the boronic acid group at the 3-position of the pyridine ring, coupled with the amide functionality at the 5-position, dictates its reactivity and potential applications.
Figure 1: Chemical structure of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid.
A summary of its key physicochemical properties is provided in the table below:
| Property | Value | Source |
| CAS Number | 913835-99-1 | ChemWhat, King-Pharm |
| Molecular Formula | C₁₀H₁₅BN₂O₃ | King-Pharm |
| Molecular Weight | 222.05 g/mol | Calculated |
| Melting Point | 245-250 °C | King-Pharm |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | General knowledge |
Synthesis of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid
The synthesis of pyridinylboronic acids typically involves a lithium-halogen exchange reaction of the corresponding bromopyridine followed by quenching with a borate ester.[2][5] A plausible and efficient synthetic route to (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid starts from the readily available 3-bromo-N-(tert-butyl)picolinamide.
Figure 2: Proposed synthetic workflow for (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid.
Experimental Protocol: Synthesis from 3-Bromo-N-(tert-butyl)picolinamide
This protocol is a representative procedure based on established methods for the synthesis of pyridinylboronic acids.[2][5]
Materials:
-
3-Bromo-N-(tert-butyl)picolinamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-bromo-N-(tert-butyl)picolinamide (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Work-up and Isolation: The reaction is quenched by the slow addition of 2 M HCl at 0 °C until the pH is acidic. The mixture is then extracted with diethyl ether. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid as a solid.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
Pyridinylboronic acids are invaluable reagents in the construction of biaryl and heteroaryl structures, which are common motifs in many biologically active molecules. The primary application of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, providing a versatile method for synthesizing complex molecular scaffolds.
The tert-butylcarbamoyl group can serve as a key interaction point with the target protein, potentially forming hydrogen bonds and providing steric bulk to enhance selectivity and potency. This makes (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid a particularly attractive building block for the synthesis of kinase inhibitors. Several studies have highlighted the importance of the pyridyl carboxamide scaffold in the development of potent PIM kinase inhibitors, a family of serine/threonine kinases implicated in various cancers.[3][4]
Figure 3: General scheme of a Suzuki-Miyaura coupling reaction utilizing (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid.
Illustrative Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis
This generalized protocol outlines the key steps for a Suzuki-Miyaura coupling reaction using (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid.
Materials:
-
(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid (1.2 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl or heteroaryl halide, (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid, and the base.
-
Degassing: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
Solvent and Catalyst Addition: A degassed solvent mixture (e.g., 1,4-dioxane and water) is added, followed by the palladium catalyst.
-
Reaction: The mixture is heated to a specified temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Characterization and Quality Control
The identity and purity of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid are critical for its successful application in synthesis. Standard analytical techniques for its characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The presence of the boronic acid group can be further investigated using ¹¹B NMR spectroscopy.[8][9][10] It is important to note that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which may lead to complex NMR spectra.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the solid material.
Conclusion and Future Perspectives
(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in the construction of kinase inhibitors through the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an important tool for drug discovery professionals. As the demand for novel and selective targeted therapies continues to grow, the importance of such well-defined and functionalized building blocks will undoubtedly increase, paving the way for the development of the next generation of innovative medicines.
References
-
ChemWhat. (5-(tert-Butylcarbamoyl)pyridine-3-boronic acid CAS#: 913835-99-1). Retrieved from [Link]
- Nishiguchi, G. A., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2328-2332.
- Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.
- Tsuhako, A. L., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-3738.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
- Almeida, I. F., et al. (2020).
-
King-Pharm. (913835-99-1 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid). Retrieved from [Link]
- Tyrell, E., & Brookes, P. (2004). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2004(04), 469-483.
-
PubChem. ((5-(Benzylcarbamoyl)pyridin-3-YL)boronic acid). Retrieved from [Link]
- Zhang, G., & Zhang, L. (2012). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2012(1), 395-423.
- Google Patents. (US20140330008A1 - Process for the preparation of boronic acid intermediates).
-
ResearchGate. (The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst). Retrieved from [Link]
-
YouTube. (Suzuki cross-coupling reaction). Retrieved from [Link]
- Silva, F., et al. (2020).
-
ResearchGate. (Overview of the synthetic routes towards the pyridine boronic acid...). Retrieved from [Link]
- Google Patents. (US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester).
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
-
MDPI. (Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines). Retrieved from [Link]
-
PubMed. (11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations). Retrieved from [Link]
-
ResearchGate. (Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]




